1-(3,4-Difluorophenyl)cyclopentanecarbonitrile
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Overview
Description
1-(3,4-Difluorophenyl)cyclopentanecarbonitrile is a fluorinated organic compound with the molecular formula C12H11F2N. It is characterized by the presence of a cyclopentane ring bonded to a nitrile group and a difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3,4-Difluorophenyl)cyclopentanecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, while the nitrile group may participate in hydrogen bonding or other interactions. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
- 1-(3,4-Difluorophenyl)cyclopropanecarbonitrile
- 1-(3,4-Difluorophenyl)cyclobutanecarbonitrile
Comparison: 1-(3,4-Difluorophenyl)cyclopentanecarbonitrile is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties compared to its cyclohexane, cyclopropane, and cyclobutane analogs. These differences can influence reactivity, stability, and biological activity .
Properties
Molecular Formula |
C12H11F2N |
---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H11F2N/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
InChI Key |
IUUXLZWBIOFYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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